molecular formula C28H36N2O4 B2690153 3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) CAS No. 326874-13-9

3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol)

Cat. No.: B2690153
CAS No.: 326874-13-9
M. Wt: 464.606
InChI Key: VSKQOPFVRXKZMF-UHFFFAOYSA-N
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Description

This compound features a central 1,4-phenylene core linked via ether bonds to two propan-2-ol units. Each propan-2-ol is substituted with a (2,4-dimethylphenyl)amino group at the 1-position. Such structural features suggest applications in medicinal chemistry, particularly in receptor-targeted therapies or enzyme inhibition .

Properties

IUPAC Name

1-(2,4-dimethylanilino)-3-[4-[3-(2,4-dimethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N2O4/c1-19-5-11-27(21(3)13-19)29-15-23(31)17-33-25-7-9-26(10-8-25)34-18-24(32)16-30-28-12-6-20(2)14-22(28)4/h5-14,23-24,29-32H,15-18H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKQOPFVRXKZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC(COC2=CC=C(C=C2)OCC(CNC3=C(C=C(C=C3)C)C)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) typically involves multiple steps, including the formation of the phenylenebis(oxy) core and subsequent attachment of the dimethylphenylamino groups. One common method involves the reaction of 1,4-dihydroxybenzene with 2,4-dimethylphenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol)

  • Structural Differences: Replaces dimethylphenylamino groups with 3-chlorophenyl-piperazine moieties.
  • Piperazine introduces basicity, improving water solubility compared to the dimethylphenyl variant.
  • Applications : Highlighted in biofilm inhibition studies targeting bacterial resistance .

7-N-Etppz (3,3’-(1,4-Diazepane-1,4-diyl)bis(1-(4-ethylpiperazin-1-yl)propan-2-ol))

  • Structural Differences : Features a diazepane core and ethylpiperazine substituents.
  • Ethylpiperazine contributes to redox activity, as seen in dioxygen activation studies for organic substrate oxidation .
  • Applications : Used in metalloenzyme mimics for oxidative catalysis .

3,3′-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) (CAS 333749-57-8)

  • Structural Differences: Substitutes dimethylphenyl groups with methoxyphenoxy moieties.
  • Functional Impact: Methoxy groups donate electron density, stabilizing the compound against oxidative degradation.
  • Applications: Investigated as a ranolazine impurity, highlighting its relevance in cardiovascular drug quality control .

Carvedilol Impurity 1 (3,3'-(((1,2-Phenylenebis(oxy))bis(ethane-2,1-diyl))bis(azanediyl))bis(1-((9H-carbazol-4-yl)oxy)propan-2-ol))

  • Structural Differences : Incorporates carbazole-oxy groups and a 1,2-phenylene core.
  • Functional Impact :
    • Carbazole’s aromaticity and bulkiness reduce solubility but enhance π-π stacking with hydrophobic enzyme pockets.
    • The 1,2-phenylene linkage alters spatial geometry compared to the 1,4-phenylene core.
  • Applications : Relevant in β-blocker drug impurity profiling .

Comparative Data Table

Compound Name Molecular Weight Key Substituents Solubility Biological Activity
Target Compound ~472 g/mol* 2,4-Dimethylphenylamino Moderate (DMSO) Receptor modulation, enzyme inhibition
3,3'-(1,4-Phenylenebis(oxy))bis(1-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol) ~618 g/mol 3-Chlorophenyl-piperazine High (aqueous) Biofilm inhibition
7-N-Etppz ~420 g/mol Ethylpiperazine High (PBS) Dioxygen activation
3,3′-(Piperazine-1,4-diyl)bis(1-(2-methoxyphenoxy)propan-2-ol) 446.54 g/mol Methoxyphenoxy Moderate (EtOH) Pharmaceutical impurity
Carvedilol Impurity 1 674.80 g/mol Carbazole-oxy Low (DCM) β-Blocker metabolite

*Estimated based on structural formula.

Biological Activity

3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol), a compound with potential pharmacological applications, has garnered attention for its biological activity. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a bis(phenylene) ether linkage and two propanolamine moieties. The molecular formula is C22H30N2O3C_{22}H_{30}N_2O_3, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological activities.

Research indicates that compounds similar to 3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol) often exhibit multiple mechanisms of action:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.
  • Antitumor Activity : Some studies suggest that related compounds can inhibit tumor cell proliferation by inducing apoptosis or cell cycle arrest. This mechanism could be explored further for 3,3'-(1,4-Phenylenebis(oxy))bis(1-((2,4-dimethylphenyl)amino)propan-2-ol).
  • Anti-inflammatory Effects : Compounds with similar structural features have shown the ability to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)15Apoptosis induction
Compound BHeLa (Cervical Cancer)10Cell cycle arrest
3,3'-(1,4-Phenylenebis(oxy))bis(...)TBDTBDTBD

Note: Specific data for 3,3'-(1,4-Phenylenebis(oxy))bis(...) is currently unavailable but is expected to align with trends observed in related compounds.

Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of related phenolic compounds demonstrated their effectiveness in inhibiting the growth of MDA-MB-231 breast cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity.

Study 2: Anti-inflammatory Properties

Another investigation into structurally similar compounds revealed their capacity to reduce pro-inflammatory cytokines in vitro. This suggests potential applications for treating chronic inflammatory conditions.

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